molecular formula C16H21NO6S B2826775 (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid CAS No. 326882-20-6

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B2826775
CAS No.: 326882-20-6
M. Wt: 355.41
InChI Key: XHYKFPYRKYFLSR-VOTSOKGWSA-N
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Description

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups, a piperidinylsulfonyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, followed by the introduction of the piperidinylsulfonyl group. The final step involves the formation of the acrylic acid moiety through a condensation reaction.

    Preparation of the Substituted Phenyl Ring: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions to introduce the piperidinylsulfonyl group. This can be achieved through sulfonylation reactions using reagents like piperidine and sulfonyl chlorides under controlled conditions.

    Formation of the Acrylic Acid Moiety: The final step involves a condensation reaction between the substituted phenyl ring and an appropriate acrylic acid precursor, such as acrolein, under basic or acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of alcohols from the acrylic acid moiety.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)acrylic acid: Lacks the piperidinylsulfonyl group, resulting in different chemical properties and biological activities.

    (E)-3-(3,4-dimethoxy-5-(morpholin-1-ylsulfonyl)phenyl)acrylic acid: Contains a morpholinylsulfonyl group instead of piperidinylsulfonyl, leading to variations in reactivity and applications.

Uniqueness

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxy-5-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-22-13-10-12(6-7-15(18)19)11-14(16(13)23-2)24(20,21)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYKFPYRKYFLSR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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